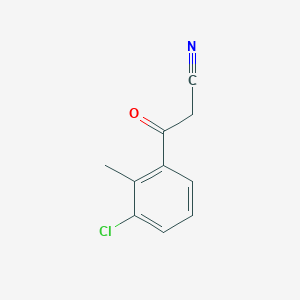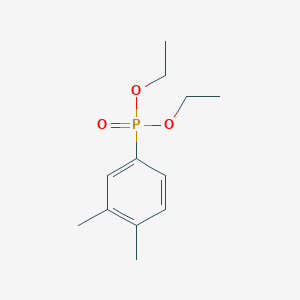![molecular formula C13H21O4P B3281008 Diethyl[2-(benzyloxy)ethyl]phosphonate CAS No. 727-18-4](/img/structure/B3281008.png)
Diethyl[2-(benzyloxy)ethyl]phosphonate
Vue d'ensemble
Description
Diethyl[2-(benzyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C13H21O4P and a molecular weight of 272.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl[2-(benzyloxy)ethyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with 2-(benzyloxy)ethyl bromide under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl[2-(benzyloxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly employed.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various phosphonate esters .
Applications De Recherche Scientifique
Diethyl[2-(benzyloxy)ethyl]phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl[2-(benzyloxy)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets through covalent or non-covalent interactions . The specific pathways involved depend on the context of its application, such as in enzyme inhibition or receptor binding studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar synthetic applications.
Diethyl benzylphosphonate: A related compound with a benzyl group instead of a benzyloxy group.
Diethyl 2-bromoethylphosphonate: Another phosphonate ester with a bromoethyl group.
Uniqueness
Diethyl[2-(benzyloxy)ethyl]phosphonate is unique due to its benzyloxyethyl group, which imparts specific reactivity and properties that are useful in organic synthesis and biological studies . Its ability to undergo various chemical transformations makes it a versatile reagent in research and industrial applications .
Propriétés
IUPAC Name |
2-diethoxyphosphorylethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(14,17-4-2)11-10-15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGILBJAPQTXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCC1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)



![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)






